N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a p-tolyl group at the 7-position and a thioacetamide moiety linked to a 5-chloro-2-methoxyphenyl group. Its synthesis likely involves multi-step reactions, including cyclization and coupling processes, as observed in structurally related compounds .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c1-13-3-6-15(7-4-13)25-9-10-26-19(25)23-24-20(26)29-12-18(27)22-16-11-14(21)5-8-17(16)28-2/h3-8,11H,9-10,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFCFJDWIDKPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a chloro-substituted methoxyphenyl group and an imidazo[2,1-c][1,2,4]triazole moiety linked via a thioacetamide group. This unique structure may contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of imidazole and triazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. A study highlighted that certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Potential
The compound's anticancer potential has been evaluated through various in vitro studies. For example, related pyrazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines such as MCF7 and NCI-H460 with IC50 values indicating potent activity (e.g., IC50 = 0.39 ± 0.06 μM for HCT116 cells) . These findings suggest that the compound may influence cancer cell proliferation and viability.
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in bacterial metabolism and cancer cell growth. For instance, DNA gyrase and dihydrofolate reductase (DHFR) inhibitors have shown promising activity with IC50 values ranging from 12.27–31.64 μM .
- Biofilm Disruption : The compound may also inhibit biofilm formation in bacteria, enhancing its effectiveness against persistent infections .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial efficacy of imidazole derivatives found that N-(5-chloro-2-methoxyphenyl)-substituted compounds significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin . The results demonstrated a synergistic effect when combined with other antimicrobial agents.
Case Study 2: Anticancer Activity
In another investigation into anticancer properties, compounds structurally related to this compound displayed varying degrees of cytotoxicity across different cancer cell lines. The findings indicated that modifications in the chemical structure could enhance efficacy against specific targets .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H20ClN3O3S |
| Molecular Weight | 417.9 g/mol |
| Antimicrobial MIC | 0.22 - 0.25 μg/mL |
| Anticancer IC50 (MCF7) | 0.39 ± 0.06 μM |
| Enzyme Inhibition IC50 | 12.27 - 31.64 μM |
Comparison with Similar Compounds
Imidazo-Triazole Derivatives
- Compound 5l (N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1’-biphenyl]-4-sulfonamide): Shares the imidazo-triazole core but substitutes the thioacetamide group with a biphenyl sulfonamide. The p-tolyl group at the 2-position is retained, similar to the target compound. This modification resulted in moderate cytotoxicity (IC₅₀ = 214–218°C melting point) against HepG-2 cells .
Thiadiazole and Thiazole Derivatives
- N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1): While lacking the imidazo-triazole core, this compound shares the thioacetamide motif. X-ray diffraction revealed planar conformations stabilized by hydrogen bonding (N–H⋯N and C–H⋯F interactions), which may parallel the target compound’s stability .
- 7b and 11 (thiazole derivatives): Exhibit potent anticancer activity (IC₅₀ = 1.61–1.98 µg/mL against HepG-2), suggesting that thioacetamide-linked heterocycles are pharmacologically promising .
Cytotoxicity Profiles
Enzyme Inhibition Potential
- Nitazoxanide Derivatives : The thiazole-amide in inhibits PFOR enzyme via hydrogen bonding (N–H⋯N dimers), a mechanism that may extend to the target compound if its amide group interacts similarly .
Physicochemical and Structural Analysis
- Hydrogen Bonding : and highlight the role of N–H⋯N and C–H⋯F bonds in stabilizing crystal structures. The target compound’s methoxy and chloro groups may engage in analogous interactions .
- Melting Points : Imidazo-triazole derivatives generally exhibit high melting points (>200°C), correlating with their rigid, fused-ring systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
